N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
CAS No.:
Cat. No.: VC17940429
Molecular Formula: C39H51N5O8S
Molecular Weight: 749.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H51N5O8S |
|---|---|
| Molecular Weight | 749.9 g/mol |
| IUPAC Name | N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
| Standard InChI | InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48) |
| Standard InChI Key | LNHSQAOQVNHUGL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Introduction
The compound , N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide, is a complex organic molecule featuring multiple functional groups, including a dibenzoazacyclooctyne (DBCO) moiety and a thienoimidazole ring system. This article aims to provide a detailed overview of its structure, potential applications, and relevant research findings.
Bioconjugation and Click Chemistry
The presence of the DBCO group suggests potential applications in bioconjugation, where it can react with azide-functionalized biomolecules to form stable triazole linkages. This is particularly useful in fields like protein modification, drug delivery, and imaging .
Synthesis and Characterization
Synthesis of similar compounds typically involves multiple steps, including the preparation of the DBCO moiety and its conjugation to the ethoxy linker and thienoimidazole ring. Characterization methods would include NMR spectroscopy and mass spectrometry to confirm the structure.
Biological Studies
While detailed biological studies on this specific compound are lacking, related compounds with DBCO and thienoimidazole components have shown promise in various biomedical applications.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| DBCO-PEG4-NHS ester | C34H39N3O10 | Not specified | Bioconjugation, drug delivery |
| DBCO-C6-NHS ester | C25H22N2O5 | 430.5 g/mol | Bioconjugation, imaging |
| N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | Not specified | Bioconjugation, pharmaceutical research |
Note: Specific data for the compound is limited, and the table reflects general information on related compounds.
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